molecular formula C13H14O5 B141232 3-Acetoxymethyl-4-acetoxyacetophenone CAS No. 24085-06-1

3-Acetoxymethyl-4-acetoxyacetophenone

Cat. No.: B141232
CAS No.: 24085-06-1
M. Wt: 250.25 g/mol
InChI Key: FMKMEWWKBLDKST-UHFFFAOYSA-N
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Description

3-Acetoxymethyl-4-acetoxyacetophenone is a chemical compound with the molecular formula C13H14O5. It is also known by other names such as 2-Acetoxy-5-acetylbenzyl acetate . This compound is characterized by the presence of acetoxy groups and an acetyl group attached to a benzene ring, making it a diacetate derivative of acetophenone.

Biochemical Analysis

Biochemical Properties

3-Acetoxymethyl-4-acetoxyacetophenone plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of salmeterol, a long-acting beta2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . The compound interacts with various enzymes and proteins during its synthesis and subsequent biochemical pathways. For instance, it is known to interact with acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates, thereby modifying their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cellular homeostasis and function . Additionally, this compound can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as acetyltransferases, by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in enzyme activity and subsequent changes in cellular processes. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions but can undergo hydrolysis over time, leading to the formation of acetic acid and other degradation products . Long-term exposure to this compound has been shown to affect cellular viability and function, with potential implications for its use in therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites. These findings highlight the importance of dose optimization in the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to acetylation and deacetylation reactions. It interacts with enzymes such as acetyltransferases and deacetylases, which regulate the addition and removal of acetyl groups from various substrates . These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, which facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and accumulation.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Post-translational modifications, such as acetylation, can also influence its targeting to specific organelles, thereby modulating its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxymethyl-4-acetoxyacetophenone typically involves the acetylation of 4-hydroxy-3-(hydroxymethyl)acetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxymethyl-4-acetoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetoxymethyl-4-acetoxyacetophenone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetoxymethyl-4-acetoxyacetophenone is unique due to its dual acetoxy groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

(5-acetyl-2-acetyloxyphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-8(14)11-4-5-13(18-10(3)16)12(6-11)7-17-9(2)15/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKMEWWKBLDKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075207
Record name Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24085-06-1
Record name 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24085-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetoxy-3-acetoxymethylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetoxymethyl-4-acetoxyacetophenon
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ACETOXY-3-(ACETOXYMETHYL)ACETOPHENONE
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Synthesis routes and methods

Procedure details

3'-Chloromethyl-4'-hydroxyacetophenone (108 g.) was added to a mixture of anhydrous sodium acetate (54 g.) glacial acetic acid (500 ml.) and acetic anhydride (250 ml.). The mixture was heated at 95° C. for 4 hours, then concentrated by distilling under reduced pressure. The gummy residue was dissolved in water (500 ml.) and the aqueous solution was extracted with chloroform (3×300 ml.). The combined extracts were dried (MgSO4), filtered and evaporated to give a yellow oil. This was distilled under high vacuum to give 3'-acetoxymethyl-4'-acetoxyacetophenone as a colourless viscous liquid (108 g.), b.p. 143°-147° C. (0.3 mm.), which crystallised on cooling to give solid, m.p. 47°-48° C.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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